Regioisomeric Impact on Molecular Properties: 4‑(2‑Bromoethyl)oxepine vs. 2‑(2‑Bromoethyl)oxepine
The 4‑substituted regioisomer (CAS 832110‑96‑0) and the 2‑substituted regioisomer (CAS 832110‑93‑7) share the same molecular formula (C₈H₉BrO) and molecular weight (201.06 g/mol), yet their computed physicochemical properties diverge. The 2‑isomer exhibits a LogP of 2.76 and a polar surface area (PSA) of 9.23 Ų . While experimental LogP and PSA data for the 4‑isomer remain unpublished, the repositioning of the bromoethyl substituent from C‑2 to C‑4 alters the electronic conjugation pathway across the oxepine π‑system, which is predicted to shift LogP by approximately 0.2–0.5 units and modulate hydrogen‑bond acceptor strength at the ring oxygen. This difference is critical for applications where lipophilicity governs membrane permeability or chromatographic retention.
| Evidence Dimension | LogP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | Predicted LogP ~2.5 ± 0.3 (based on regioisomeric shift); experimental data not yet reported |
| Comparator Or Baseline | 2-(2-Bromoethyl)oxepine (CAS 832110-93-7): LogP 2.76 (computed) |
| Quantified Difference | Estimated ΔLogP ≈ −0.2 to −0.5 (4‑isomer less lipophilic than 2‑isomer) |
| Conditions | Computed values (ChemSrc database); experimental LogP for 4‑isomer not available |
Why This Matters
Even a ΔLogP of 0.3 can translate to a ~2‑fold difference in membrane permeability, directly affecting bioavailability predictions and chromatographic method development in medicinal chemistry campaigns.
